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molecular formula C6H5NO2 B1207337 2-Pyridinecarboxaldehyde, 1-oxide CAS No. 7216-40-2

2-Pyridinecarboxaldehyde, 1-oxide

Cat. No. B1207337
M. Wt: 123.11 g/mol
InChI Key: PTXWAWIYGFDGMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06864265B2

Procedure details

To a mixture of 3-cyano-2-chloro-pyridine (422 mg, 3.05 mmol), methylboronic acid (209 mg, 3.49 mmol) and K2CO3 (1.22 g, 8.83 mmol) in degassed dioxane (5 mL) under argon was added Pd(PPh3)4 (222 mg, 0.19 mmol) and the mixture stirred at reflux over the weekend. The reaction was cooled to room temperature, diluted with CH2Cl2 (20 mL) and filtered through Celite, washing the cake with CH2Cl2 and MeOH. The filtrate was concentrated in vacuo and purified by column chromatography on silica gel (Hexanes/ethyl acetate, 9:1 then 4:1) to afford the desired product (166 mg, 46%) as a white solid. 1H NMR (CDCl3): δ2.78 (s, 3H), 7.25 (dd, 1H, J=9, 6 Hz), 7.90 (dd, 1H, J=6, 3 Hz), 8.69 (d, 1H, J=3 Hz).
Quantity
422 mg
Type
reactant
Reaction Step One
Quantity
209 mg
Type
reactant
Reaction Step One
Name
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
222 mg
Type
catalyst
Reaction Step Three
Yield
46%

Identifiers

REACTION_CXSMILES
C([C:3]1[C:4](Cl)=[N:5][CH:6]=[CH:7][CH:8]=1)#N.CB(O)[OH:12].[C:14]([O-])([O-])=[O:15].[K+].[K+]>O1CCOCC1.C(Cl)Cl.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[N+:5]1([O-:12])[C:4]([CH:14]=[O:15])=[CH:3][CH:8]=[CH:7][CH:6]=1 |f:2.3.4,^1:32,34,53,72|

Inputs

Step One
Name
Quantity
422 mg
Type
reactant
Smiles
C(#N)C=1C(=NC=CC1)Cl
Name
Quantity
209 mg
Type
reactant
Smiles
CB(O)O
Name
Quantity
1.22 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
222 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux over the weekend
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
washing the cake with CH2Cl2 and MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel (Hexanes/ethyl acetate, 9:1

Outcomes

Product
Name
Type
product
Smiles
[N+]=1(C(=CC=CC1)C=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 166 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 44.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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